molecular formula C16H18O2 B085740 1,1-Diphenylbutane-1,4-diol CAS No. 1023-94-5

1,1-Diphenylbutane-1,4-diol

Cat. No. B085740
CAS RN: 1023-94-5
M. Wt: 242.31 g/mol
InChI Key: FMSXBGXFTZSEAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1-Diphenylbutane-1,4-diol involves various methods, including asymmetric reduction techniques. For example, Periasamy et al. (2003) discussed the asymmetric reduction of 1,4-diphenylbutane-1,4-dione using reducing agents in combination with chiral reagents to obtain the corresponding 1,4-diol. This process highlights the methodologies involved in synthesizing chiral diols from diketones (Periasamy, Seenivasaperumal, & Rao, 2003).

Molecular Structure Analysis

The molecular structure of 1,1-Diphenylbutane-1,4-diol has been analyzed through various techniques, including crystallography. Carvalho et al. (1996) determined the crystal structure of the compound, revealing that it exhibits unique intramolecular hydrogen bonding, which is a distinct feature among open-chain 1,3-diols (Carvalho, Arnold, Bott, & Smith, 1996).

Chemical Reactions and Properties

The chemical reactions and properties of 1,1-Diphenylbutane-1,4-diol involve its behavior in various chemical environments. The compound has been used as a precursor in numerous reactions, including its role in the synthesis of chiral pyrrolidine derivatives. The reactivity of this compound under different conditions illustrates its versatility and utility in synthetic chemistry (Periasamy et al., 2003).

Scientific Research Applications

  • Resolution and Purification in Stereoselective Synthesis : Periasamy, Rao, and Seenivasaperumal (2001) discuss the resolution of C2-symmetric 2,3-diphenylbutane-1,4-diol and purification of diastereomeric 1,4-diphenylbutane-1,4-diol using (S)-proline and boric acid, highlighting its application in asymmetric synthesis and chiral resolution (Periasamy, Rao, & Seenivasaperumal, 2001).

  • Crystal Structure Analysis : Carvalho et al. (1996) determined the crystal structure of 1,1-diphenylbutane-1,3-diol, which is closely related to 1,1-diphenylbutane-1,4-diol, providing insights into the structural characteristics of similar diols in crystallography (Carvalho, Arnold, Bott, & Smith, 1996).

  • Asymmetric Reduction and Derivative Synthesis : A study by Periasamy, Seenivasaperumal, and Rao (2003) on the asymmetric reduction of 1,4-diphenylbutane-1,4-dione to produce 1,4-diphenylbutane-1,4-diol, which is further used to synthesize diphenylpyrrolidine derivatives, demonstrates its role in organic synthesis and the creation of novel compounds (Periasamy, Seenivasaperumal, & Rao, 2003).

  • Synthesis of Bis(arene)chromium Compounds : Nesmeyanov et al. (1976) explored the synthesis of bis(arene)chromium compounds from 1,4-diphenylbutane and chromium vapour, indicating its potential in organometallic chemistry (Nesmeyanov, Zaitseva, Domrachev, Zinov'ev, Yur’eva, & Tverdokhlebova, 1976).

  • Isolation from Biological Sources : Archer, Hodda, Robertson, and Winkler (1973) reported the isolation of 1,4-diphenylbutane-2,3-diol, a similar compound, from post-mortem liver, suggesting its presence in biological systems and potential forensic applications (Archer, Hodda, Robertson, & Winkler, 1973).

Safety And Hazards

1,1-Diphenylbutane-1,4-diol can cause serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes . If eye irritation persists, medical advice or attention should be sought .

Future Directions

The preparation of enantioenriched 1,4-diols using efficient and selective methodologies is a field of interest in organic chemistry . The use of oxidoreductases in the preparation of 1,4-diaryl-1,4-diols demonstrates potential for future research and applications .

properties

IUPAC Name

1,1-diphenylbutane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c17-13-7-12-16(18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,17-18H,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSXBGXFTZSEAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCO)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70144884
Record name 1,1-Diphenylbutane-1,4-diol
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Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diphenylbutane-1,4-diol

CAS RN

1023-94-5
Record name 1,1-Diphenyl-1,4-butanediol
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Record name 1,1-Diphenylbutane-1,4-diol
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Record name 1,1-Diphenylbutane-1,4-diol
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Record name 1,1-diphenylbutane-1,4-diol
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Synthesis routes and methods I

Procedure details

4-Butyrolactone (11.93 mL, 0.155 mol) was dissolved in anhydrous THF and cooled to 0° C. Phenylmagnesium bromide (3M in ether, 112 mL) was added dropwise over 30 minutes to the reaction under N2. After the addition, the reaction was warmed to room temperature overnight. Additional phenylmagnesium bromide (3M in ether, 103 mL) was added, and the reaction stirred at room temperature overnight. The reaction was quenched with saturated NH4Cl (150 mL). Ether (200 mL) and 10% HCl (100 mL) were added. The organic layer was separated and washed with 10% HCl (100 mL), brine (100 mL), and then dried over MgSO4. The solution was filtered, concentrated, and the crude material chromatographed on silica gel eluting with 50% EtOAc/Hexanes to give 26.94 g (72%) of desired product as an off-white solid.
Quantity
11.93 mL
Type
reactant
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112 mL
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103 mL
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Yield
72%

Synthesis routes and methods II

Procedure details

60 ml (120 mmol) of 2 M solution of phenyl magnesium bromide in THF was added dropwise to 4.33 g (50.3 mmol) of γ-butyrolactone in 60 ml of THF for the duration of 50 minutes. After stirring at room temperature overnight, a saturated aqueous ammonium chloride solution and then 2 N hydrochloric acid were added dropwise to the reaction mixture. After the extraction with ethyl acetate, the organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the title compound.
[Compound]
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4.33 g
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60 mL
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Synthesis routes and methods III

Procedure details

A solution of butyrolactone (10.5 g, 122 mmol) in anhydrous THF (500 mL) was chilled to −78° C. under nitrogen atmosphere. Phenylmagnesium bromide (3M in ether, 100 mL, 300 mmol) was added via syringe at a rate that keeps the reaction temperature below −40° C. After the addition was complete, the reaction was stirred at −78° C. for two hours then the cold bath was removed and the reaction mixture was allowed to warm to room temperature overnight. The solution was then re-cooled to 10° C. on an ice bath before adding 2N aqueous ammonium chloride (200 mL) to quench the reaction. The resulting mixture was diluted with ethyl acetate (1 L) and the organic layer was separated, washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate and filtered. Evaporation of solvent from the filtrate afforded crude 1,1-diphenylbutan-1,4-diol as an oil, which was purified by chromatography on silica gel, eluting with a gradient of 50% to 60% ethyl acetate in hexane. Evaporation of solvents gave a colorless solid that was triturated with hexane and collected by filtration to afford 18.2 g of pure 1,1-diphenylbutan-1,4-diol. MS (EI+): 243 (M+1); 225 (M-H2O+1).
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
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Quantity
1 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
C Weizmann, F Bergmann - Journal of the American Chemical …, 1938 - ACS Publications
Ethyl isopropylidene malonate,(CH3) 2C= C-(COOEt) 2, forms a sodium derivative (formula I) almost quantitatively by reaction with sodamide in liquid ammonia solution or in inert …
Number of citations: 6 pubs.acs.org
E Renk, JD Roberts - Journal of the American Chemical Society, 1961 - ACS Publications
The isotopic analysis of the cyclopropylcarbinol and cyclobutanol formed in the reaction of allylearbinylamine-a-14C with nitrous acid has indicated that all of the possible methylene-…
Number of citations: 68 pubs.acs.org
EP Kohler, HM Sonnichsen - Journal of the American Chemical …, 1938 - ACS Publications
The reaction between dimethyl maléate and maleic anhydride and Grignard compounds (ben-zylmagnesium chloride, butylmagnesium bromide, ethylmagnesium bromide) has been …
Number of citations: 1 pubs.acs.org
ACLM Carvalho, TS Fonseca, MC Mattos… - International journal of …, 2015 - mdpi.com
Biocatalysis offers an alternative approach to conventional chemical processes for the production of single-isomer chiral drugs. Lipases are one of the most used enzymes in the …
Number of citations: 130 www.mdpi.com
A Turockin, R Honeker, W Raven… - The Journal of Organic …, 2016 - ACS Publications
A detailed account of the synthesis of chiral bicyclic guanidinium salts is presented. This work represents the first systematic investigation of an approach toward the challenging target …
Number of citations: 16 pubs.acs.org
L Miao - 2009 - scholarworks.uno.edu
The focus of these studies has been toward the development of new synthetic methods and procedures for the synthesis of novel compounds with unique biological properties. This …
Number of citations: 1 scholarworks.uno.edu
RJ Mycka - 2019 - dsc.duq.edu
Abstract Development of an sp 3 hybridized halogen-magnesium exchange route to Grignard reagents, chelation-controlled asymmetric induction of γ-and δ-hydroxynitriles as well as a …
Number of citations: 0 dsc.duq.edu
TK Salvador - 2017 - search.proquest.com
CH functionalization allows us to convert CH bonds into a variety of functional groups. Using copper as a catalyst with t BuOO t Bu as an oxidant, we have been successful in converting …
Number of citations: 2 search.proquest.com
L Miao, SC DiMaggio, ML Trudell - Synthesis, 2010 - thieme-connect.com
The regioselective ring-opening of lactones (δ-valerolactone and γ-butyrolactone) with aryllithium reagents is reported for the construction of a series of δ-hydroxy aryl ketones and γ-…
Number of citations: 7 www.thieme-connect.com
P Sharma, P Ramaraju, A Singh, I Kumar, S Anthal…
Number of citations: 0

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